2-Ethylhexane-1,4-diol

Description

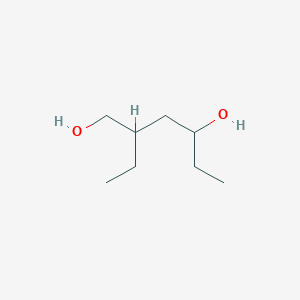

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18O2 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2-ethylhexane-1,4-diol |

InChI |

InChI=1S/C8H18O2/c1-3-7(6-9)5-8(10)4-2/h7-10H,3-6H2,1-2H3 |

InChI Key |

NKUSBXAXENGEJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(CC)O)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethylhexane 1,4 Diol

Catalytic Hydrogenation Approaches in the Synthesis of 2-Ethylhexane-1,4-diol

Catalytic hydrogenation represents a cornerstone in the synthesis of diols, offering a direct route from unsaturated precursors. The choice between heterogeneous and homogeneous catalysis, as well as the emerging field of biocatalysis, provides a spectrum of options for the targeted synthesis of this compound.

Heterogeneous Catalysis for Diol Synthesis

While specific literature detailing the heterogeneous catalytic hydrogenation for the direct synthesis of this compound is not abundant, analogous transformations provide significant insights. The hydrogenation of related unsaturated precursors, such as diones and unsaturated aldehydes, is a well-established method for producing diols. For instance, the hydrogenation of 1,3-diones to their corresponding 1,3-diols has been systematically investigated using commercial ruthenium on carbon (Ru/C) catalysts. nih.gov These studies highlight the influence of temperature, hydrogen pressure, and solvent choice on reaction rates and selectivity. nih.gov

In a related context, the production of 2-ethylhexanol, a structurally similar compound, involves the hydrogenation of 2-ethyl-2-hexenal. This process often utilizes nickel-based catalysts and can proceed through a consecutive reaction mechanism where the carbon-carbon double bond is hydrogenated first, followed by the reduction of the carbonyl group. rsc.org The direct synthesis of 2-ethylhexanol from n-butanal has also been achieved through an integrated aldol (B89426) condensation-hydrogenation reaction over a bifunctional Ni/Ce-Al2O3 catalyst. rsc.org These examples suggest that a potential pathway to this compound could involve the selective hydrogenation of a precursor like 2-ethyl-4-hydroxy-2-hexenal.

The following table summarizes typical conditions for related heterogeneous hydrogenation reactions that could be adapted for the synthesis of this compound.

Table 1: Representative Conditions for Heterogeneous Catalytic Hydrogenation of Related Precursors

| Precursor | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Product | Reference |

| Cyclopentane-1,3-dione | Ru/C | 80-160 | - | Various | Cyclopentane-1,3-diol | nih.gov |

| 2-Ethyl-2-hexenal | Ni/Ce-Al2O3 | 120-160 | 40 | n-Butanal | 2-Ethylhexanol | rsc.org |

Homogeneous Catalysis and Ligand Design in this compound Production

Homogeneous catalysis offers high selectivity and activity under mild reaction conditions, often governed by the design of the ligand coordinated to the metal center. While direct synthesis of this compound via homogeneous hydrogenation is not extensively documented, related transformations provide valuable precedents. Ruthenium and rhodium complexes are prominent catalysts in this field.

Ruthenium catalysts, particularly those modified with phosphine (B1218219) ligands, have been employed in the anti-diastereo- and enantioselective C-C coupling and oxidative lactonization of 1,4-butanediol (B3395766). nih.gov These complex transformations highlight the ability of ruthenium catalysts to control stereochemistry in diol reactions. nih.gov

Rhodium-catalyzed hydrogenation has been successfully applied to the selective 1,4-hydrogenation of conjugated dienals. researchgate.netresearchgate.net The use of large bite-angle diphosphine ligands in combination with a neutral rhodium complex allows for the regio- and chemoselective hydrogenation of the α,β-carbon-carbon double bond. researchgate.netresearchgate.net This methodology could potentially be adapted for the selective reduction of an unsaturated precursor to this compound.

The table below illustrates examples of homogeneous catalytic systems used for related diol synthesis and hydrogenation reactions.

Table 2: Examples of Homogeneous Catalysis in Related Syntheses

| Catalyst System | Ligand | Substrate | Product | Key Feature | Reference |

| RuHCl(CO)(PPh3)3 / JOSIPHOS | JOSIPHOS SL-J009-1 | 1,4-Butanediol and Arylpropynes | anti-Diastereo- and Enantiomerically Enriched Lactones | High stereoselectivity | nih.gov |

| Neutral Rhodium Complex | Large Bite-Angle Diphosphine | Conjugated Dienals | γ,δ-Unsaturated Aldehydes | High regio- and chemoselectivity | researchgate.netresearchgate.net |

Enzymatic and Biocatalytic Pathways to this compound Precursors

The use of enzymes and whole-cell biocatalysts is a rapidly growing field in chemical synthesis, offering high selectivity and environmentally benign reaction conditions. While a direct enzymatic pathway to this compound has not been detailed, biocatalytic reductions of keto-acid precursors are a promising strategy.

Aldo-keto reductases (AKRs) are a class of enzymes that can catalyze the reduction of aldehydes and ketones to their corresponding alcohols. nih.gov Research has focused on identifying and engineering AKRs for the production of various diols, such as 1,3-butanediol (B41344) from 3-hydroxybutanal. nih.gov This suggests that a biocatalytic route to this compound could be envisioned starting from a suitable keto-aldehyde or diketone precursor. The key would be the identification or engineering of an enzyme with the desired substrate specificity and stereoselectivity.

Biocatalytic reduction of α-keto esters to their corresponding α-hydroxy esters has been demonstrated using whole cells of microorganisms like Candida parapsilosis. abap.co.in This approach could be extended to the synthesis of diols by using diketo-ester or hydroxy-keto-ester precursors.

Oxidation and Reduction Strategies for this compound Formation

Oxidation and reduction reactions are fundamental transformations in organic synthesis and provide alternative routes to this compound, particularly through the manipulation of carbonyl functionalities.

Selective Reduction of Carbonyl Precursors

A plausible synthetic route to this compound involves the selective reduction of a carbonyl precursor, such as 2-ethyl-4-hydroxyhexanal. This approach hinges on the ability to selectively reduce the aldehyde functionality in the presence of the hydroxyl group. While specific studies on this exact transformation are scarce, the selective reduction of aldehydes in the presence of other functional groups is a well-explored area of organic chemistry. Various reducing agents and catalytic systems are available to achieve such chemoselectivity.

The preparation of the precursor itself, 2-ethyl-4-hydroxyhexanal, could potentially be achieved through an aldol reaction. The aldol condensation of n-butyraldehyde, for instance, is a key step in the production of 2-ethyl-2-hexenal. nih.gov A controlled aldol reaction between butyraldehyde (B50154) and another appropriate aldehyde could potentially yield the desired hydroxy-aldehyde precursor.

Hydroformylation-Based Routes to this compound Derivatives

Hydroformylation, or the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. This reaction, typically catalyzed by rhodium or cobalt complexes, could be a key step in a multi-step synthesis of this compound. taylorfrancis.com A potential strategy would involve the hydroformylation of an appropriately substituted hexene derivative to introduce an aldehyde group, which could then be further functionalized or be part of a precursor that is subsequently reduced to the diol.

For example, the hydroformylation of allyl alcohol, catalyzed by rhodium carbonyl complexes, yields intermediates that can be hydrogenated to 1,4-butanediol and 2-methyl-1,3-propanediol. taylorfrancis.com This demonstrates the principle of using hydroformylation to create precursors for diol synthesis. A similar approach starting from an ethyl-substituted hexene derivative could lead to a precursor for this compound. The regioselectivity of the hydroformylation reaction, which is influenced by the catalyst, ligands, and reaction conditions, would be a critical factor in such a synthetic route. nih.gov

Novel and Sustainable Synthetic Routes for this compound

The development of innovative and sustainable methods for producing this compound is a key area of research, aiming to replace traditional synthetic pathways with more environmentally benign and efficient processes.

The transition from petrochemical-based feedstocks to biorenewable resources is a cornerstone of sustainable chemistry. While direct biocatalytic routes to this compound from biomass are not yet established, plausible synthetic pathways can be envisioned using platform chemicals derived from renewable sources. One such platform molecule is furfural (B47365), which is produced from the dehydration of C5 sugars found in lignocellulosic biomass nih.gov.

A hypothetical green synthetic route to this compound could commence with the aldol condensation of furfural with a ketone, followed by a series of transformations including hydrogenation and ring-opening. For instance, the conversion of furfural to 1,4-pentanediol (B150768) has been reported, demonstrating the feasibility of producing 1,4-diols from biomass rsc.orgresearchgate.net. By analogy, a tailored synthetic strategy could be developed to introduce the ethyl group and achieve the desired C8 backbone of this compound.

The biosynthesis of diols using engineered microorganisms is another promising avenue. Metabolic engineering has enabled the production of various diols, such as 1,4-butanediol, from renewable feedstocks like glucose in organisms like Escherichia coli nih.govacs.org. Although not yet applied to this compound, these advancements in synthetic biology could pave the way for future microbial production of this and other specialty diols.

Table 1: Potential Biorenewable Feedstocks and Corresponding Platform Chemicals for Diol Synthesis

| Biorenewable Feedstock | Platform Chemical | Potential Diol Products |

|---|---|---|

| Lignocellulosic Biomass | Furfural | 1,4-Pentanediol, 1,4-Butanediol |

| Glucose | Pyruvate, Succinate | 1,4-Butanediol |

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally friendly.

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions, often conducted by grinding solid reactants together, can significantly reduce waste and simplify purification processes. For instance, solvent-free aldol condensations have been shown to be highly efficient and chemoselective, offering a greener alternative for the initial C-C bond-forming step in a potential synthesis of this compound rsc.orgrsc.org.

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are attractive alternative reaction media. Supercritical CO₂ is non-toxic, non-flammable, and readily available. Its properties as a solvent can be tuned by adjusting pressure and temperature, allowing for control over reaction rates and selectivities. Furthermore, the product can be easily separated from the scCO₂ by simple depressurization researchgate.net. The use of scCO₂ as a solvent for hydrogenation reactions, a key step in the synthesis of diols from unsaturated precursors, has been investigated and shows promise for enhancing reaction rates due to the high solubility of hydrogen in the supercritical phase nih.govicheme.org. While specific applications to this compound are not yet reported, the hydrogenation of dicarbonyl compounds in scCO₂ represents a viable green approach nih.gov.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste.

Table 2: Comparison of Atom Economy for Different Reaction Types

| Reaction Type | General Transformation | Atom Economy |

|---|---|---|

| Addition | A + B → C | 100% |

| Rearrangement | A → B | 100% |

| Substitution | A-B + C → A-C + B | < 100% |

Green Chemistry Principles in this compound Synthesis

Stereochemical Control in this compound Synthesis

This compound possesses two stereocenters, at positions 2 and 4, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The ability to selectively synthesize a single stereoisomer is of great importance, as different stereoisomers can exhibit distinct biological and material properties.

The stereochemical outcome of the synthesis of this compound can be controlled through diastereoselective and enantioselective methods. A key intermediate in a potential synthesis is a β-hydroxy ketone. The stereoselective reduction of this intermediate would yield the desired 1,4-diol with defined stereochemistry.

Several methods exist for the diastereoselective reduction of β-hydroxy ketones. The Narasaka-Prasad reduction, for example, employs a boron chelating agent to favor the formation of syn-1,3-diols wikipedia.org. In contrast, the Evans-Saksena reduction can be used to obtain anti-1,3-diols. While these methods are established for 1,3-diols, similar principles of chelation-controlled hydride delivery could be adapted for the diastereoselective synthesis of 1,4-diols. The use of albumin as a directing agent in the reduction of β-hydroxyketones has also been shown to produce anti-diols with high diastereoselectivity rsc.orgrsc.org.

For enantioselective synthesis, chiral catalysts can be employed to favor the formation of one enantiomer over the other. The asymmetric hydrogenation of diketones using chiral ruthenium catalysts has been shown to produce chiral 1,4-diols with excellent enantio- and diastereoselectivities acs.orgresearchgate.net. Chiral diol-based organocatalysts have also emerged as powerful tools for a variety of enantioselective transformations, including those that could be applied to the synthesis of chiral precursors to this compound nih.govsigmaaldrich.com. Chemoenzymatic approaches, which combine chemical and enzymatic steps, can also be powerful for accessing enantiopure compounds. For instance, an enzymatic resolution could be used to separate a racemic mixture of a precursor to this compound.

Table 3: Methods for Stereoselective Diol Synthesis

| Method | Target Stereochemistry | Key Reagents/Catalysts |

|---|---|---|

| Narasaka-Prasad Reduction | syn-1,3-diols | Boron chelating agent, NaBH₄ |

| Evans-Saksena Reduction | anti-1,3-diols | Boron reagent for intramolecular hydride delivery |

| Albumin-directed Reduction | anti-1,3-diols | Bovine or human serum albumin, NaBH₄ |

| Asymmetric Hydrogenation | Chiral 1,4-diols | Chiral Ru-catalysts (e.g., with BINAP ligands) |

Advanced Synthetic Methodologies and Chiral Pool Strategies for this compound

Initial research into the advanced synthetic methodologies for this compound and its applications in chiral pool strategies has revealed a significant lack of specific, publicly available scientific literature. While general methods for the synthesis of 1,4-diols and the principles of chiral pool synthesis are well-established, detailed research findings focusing solely on this compound are not readily accessible. Reports and patents predominantly describe the synthesis of its isomer, 2-ethylhexane-1,3-diol. Consequently, a detailed article on the advanced synthetic methodologies and chiral pool strategies specifically for this compound cannot be generated at this time.

General synthetic approaches to analogous 1,4-diols often involve multi-step processes. For instance, the synthesis of substituted 1,4-diols can be conceptualized through retrosynthetic analysis, which suggests potential starting materials such as α,β-unsaturated ketones. The formation of the carbon skeleton might be achieved through an aldol condensation, followed by selective reduction of the carbonyl and alkene functionalities. However, the specific reaction conditions, catalysts, and yields for the synthesis of this compound via such a pathway are not documented in the available literature.

Similarly, the application of this compound as a chiral synthon in chiral pool synthesis remains undocumented. Chiral pool synthesis relies on the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. While various diols serve as valuable chiral building blocks, there is no specific information available that details the use of enantiomerically pure this compound for this purpose.

Due to the absence of specific research data, the creation of detailed sections on advanced synthetic methodologies and chiral pool strategies, including data tables with research findings for this compound, is not feasible without resorting to speculation or including information on related but distinct compounds, which would violate the core requirements of this request.

Further investigation into specialized chemical databases and unpublished research may be necessary to uncover the specific information required to construct the requested article.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Ethylhexane 1,4 Diol

Nucleophilic Reactivity of Hydroxyl Groups in 2-Ethylhexane-1,4-diol

The oxygen atoms of the hydroxyl groups in this compound possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity is the basis for several important classes of reactions, including esterification, etherification, and urethane (B1682113) formation. The primary hydroxyl group is generally more reactive in nucleophilic substitutions than the secondary hydroxyl group due to lesser steric hindrance.

Esterification is a reversible reaction between an alcohol and a carboxylic acid to form an ester and water. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. For this compound, either one or both hydroxyl groups can react to form a monoester or a diester, respectively.

The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves several equilibrium steps organic-chemistry.orgmasterorganicchemistry.com:

Protonation of the carboxylic acid carbonyl group.

Nucleophilic attack by the alcohol (this compound) on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester and regenerate the acid catalyst.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either acids or bases. In the context of this compound, it can react with an existing ester to form a new, larger ester. This is a crucial reaction in the synthesis of polyesters. The mechanism involves the nucleophilic attack of the diol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to release the original alcohol.

| Reaction Parameter | Influence on Esterification/Transesterification |

| Catalyst | Acid catalysts (e.g., H₂SO₄, p-TsOH) increase the reaction rate by activating the carboxylic acid or ester. |

| Temperature | Higher temperatures generally increase the reaction rate but can also favor side reactions. |

| Reactant Ratio | Using an excess of the diol can shift the equilibrium towards the formation of the monoester. |

| Steric Hindrance | The primary -OH at C1 is more reactive than the secondary -OH at C4. |

Etherification of this compound can occur through intermolecular or intramolecular pathways. Intermolecular etherification, such as the Williamson ether synthesis, would involve converting one of the hydroxyl groups to an alkoxide and reacting it with an alkyl halide.

A more significant pathway for 1,4-diols is intramolecular cyclization to form a five-membered cyclic ether, a tetrahydrofuran (B95107) derivative. This reaction is typically acid-catalyzed and proceeds via dehydration acs.orgyoutube.com. The mechanism involves the protonation of one hydroxyl group to form a good leaving group (water). The other hydroxyl group then acts as an internal nucleophile, attacking the carbon bearing the protonated hydroxyl group in an Sɴ2-like manner, leading to the formation of the cyclic ether youtube.com.

For this compound, this intramolecular cyclization would result in the formation of 2-ethyl-5-methyltetrahydrofuran. The reaction is generally favored due to the thermodynamic stability of the five-membered ring. Studies on the dehydration of 1,4-diols in high-temperature water have shown that the reaction is reversible and can be catalyzed by the hydronium ions present in water at elevated temperatures researchgate.net.

| Cyclization Product | Starting Diol Position | Ring Size |

| Tetrahydrofuran derivative | 1,4-diol | 5-membered |

| Tetrahydropyran derivative | 1,5-diol | 6-membered |

Polyurethanes are synthesized through the reaction of diols or polyols with diisocyanates essentialchemicalindustry.org. This compound can act as a chain extender in polyurethane synthesis. The reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic carbon of the isocyanate (-NCO) group, forming a urethane linkage (-NH-COO-).

The reactivity of the hydroxyl groups in urethane formation is influenced by their steric accessibility, with the primary hydroxyl group of this compound expected to be more reactive than the secondary one. The reaction is often catalyzed by organometallic compounds, such as dibutyltin (B87310) dilaurate, or tertiary amines. The kinetics of urethane formation can be complex, with the reactivity of the second isocyanate group of a diisocyanate molecule sometimes being affected by the reaction of the first group.

Oxidation Pathways and Selective Derivatization of this compound

The oxidation of this compound can lead to a variety of products, including aldehydes, ketones, and carboxylic acids, depending on the oxidizing agent and reaction conditions. The presence of both a primary and a secondary alcohol allows for selective oxidation strategies.

The primary alcohol at the C1 position can be oxidized to an aldehyde or further to a carboxylic acid. The secondary alcohol at the C4 position can be oxidized to a ketone.

Selective Oxidation of the Primary Alcohol: Milder oxidizing agents can selectively oxidize the less sterically hindered primary alcohol. Reagents like pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids libretexts.org.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol to a carboxylic acid libretexts.org. Under these conditions, the secondary alcohol would be oxidized to a ketone.

Selective Oxidation of the Secondary Alcohol: While the primary alcohol is generally more reactive, certain catalytic systems can show selectivity for the secondary alcohol. Some microbial or enzymatic oxidations have demonstrated a preference for secondary alcohols in diols rsc.org. For example, whole cells of Candida parapsilosis have been shown to preferentially oxidize the secondary alcohol in various diols rsc.org.

| Oxidizing Agent | Primary Alcohol Product | Secondary Alcohol Product |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Ketone |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Ketone |

| Chromic Acid (Jones Reagent) | Carboxylic Acid | Ketone |

| Specific Biocatalysts | Aldehyde/Carboxylic Acid | Ketone (often with selectivity) |

Oxidative cleavage typically refers to the breaking of a carbon-carbon bond. The most common oxidative cleavage of diols occurs with vicinal diols (1,2-diols), using reagents like periodic acid (HIO₄) or lead tetraacetate libretexts.orgwikipedia.org. These reactions proceed through a cyclic intermediate.

Since this compound is a 1,4-diol, it will not undergo oxidative cleavage by the same mechanism as vicinal diols. Oxidative cleavage of non-vicinal diols is less common and generally requires more forcing conditions. Strong oxidizing agents under harsh conditions might lead to fragmentation of the carbon chain, but this is not a synthetically useful or selective transformation for simple 1,4-diols. However, certain enzymatic systems, like flavoprotein alcohol oxidases, can catalyze a double oxidation of 1,4-diols to form γ-lactones via a γ-lactol intermediate nih.govresearchgate.net. This process involves the oxidation of one alcohol to an aldehyde, which then cyclizes to a hemiacetal (lactol), followed by a second oxidation to the lactone. In the case of this compound, this would likely involve the initial oxidation of the primary alcohol.

in Polymerization

The presence of two hydroxyl groups, one primary and one secondary, on the this compound molecule imparts the ability to act as a monomer or initiator in various polymerization reactions. Its structure allows for incorporation into polymer chains, influencing their final properties.

Condensation Polymerization Mechanisms

This compound can participate in condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water. chemguide.uksavemyexams.com It primarily serves as a diol monomer in the synthesis of polyesters and as a chain extender in the production of polyurethanes.

Polyester (B1180765) Synthesis: In the formation of polyesters, this compound reacts with a dicarboxylic acid or its derivative (like a diacyl chloride or a diester). libretexts.orgsavemyexams.comscience-revision.co.uk The reaction proceeds via a step-growth mechanism. For instance, in a direct esterification with a dicarboxylic acid, one hydroxyl group of the diol reacts with a carboxylic acid group, forming an ester linkage and eliminating a molecule of water. savemyexams.com This process continues, with the remaining functional groups on the newly formed ester reacting with other monomers, gradually building a long polymer chain. chemguide.uk The ethyl side group on the this compound monomer introduces branching into the polyester backbone, which can disrupt chain packing and modify properties such as crystallinity and flexibility.

Table 1: Condensation Polymerization of this compound to form Polyester

| Reactant A | Reactant B | Polymer Type | Linkage Formed | Byproduct |

| This compound | Dicarboxylic Acid (e.g., Adipic acid) | Polyester | Ester (-COO-) | Water (H₂O) |

Polyurethane Synthesis: In polyurethane synthesis, this compound functions as a chain extender. Segmented polyurethanes are copolymers composed of soft segments (from a macrodiol) and hard segments. iaea.org The hard segments are formed by the reaction of a diisocyanate with a low-molecular-weight diol or diamine, known as a chain extender. iaea.orgutwente.nl When this compound is used, its hydroxyl groups react with the isocyanate groups (-NCO) of the diisocyanate monomer (e.g., Methylene diphenyl diisocyanate) to form urethane linkages (-NH-COO-). This reaction extends the polymer chain and contributes to the formation of the hard segments, which are crucial for the mechanical properties of the final polyurethane material. google.comresearchgate.net The structure of the chain extender plays a significant role in determining the morphology and properties of the resulting polymer. iaea.orgmdpi.com

Table 2: Condensation Polymerization of this compound to form Polyurethane

| Reactant A | Reactant B | Polymer Type | Linkage Formed |

| This compound | Diisocyanate (e.g., MDI) | Polyurethane | Urethane (-NH-COO-) |

Ring-Opening Polymerization Initiated by this compound

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, causing the ring to open and form a longer polymer. wikipedia.orgresearchgate.net The hydroxyl groups of this compound can act as initiators for the ROP of various cyclic monomers, particularly cyclic esters like lactones (e.g., ε-caprolactone) and lactides.

The initiation mechanism typically involves the nucleophilic attack of one of the hydroxyl groups of the diol on the carbonyl carbon of the cyclic ester. This reaction can be catalyzed by an acid or a base, or it can be conducted at high temperatures. The attack leads to the opening of the ring and the formation of an ester bond with the diol, creating a new molecule with a terminal hydroxyl group. This new hydroxyl group can then attack another cyclic monomer, propagating the polymer chain. wikipedia.org Since this compound has two hydroxyl groups, it can initiate chain growth in two directions, leading to the formation of triblock copolymers if a second monomer is added, or telechelic polymers with hydroxyl end-groups.

Mechanism Steps for ROP of ε-caprolactone:

Initiation: A hydroxyl group from this compound attacks the carbonyl carbon of ε-caprolactone. The ring opens, forming a linear ester with a terminal hydroxyl group.

Propagation: The newly formed terminal hydroxyl group attacks another ε-caprolactone monomer, adding it to the growing chain. This step repeats, extending the polymer chain.

Termination: The reaction is typically terminated by the depletion of the monomer or by the addition of a terminating agent.

Mechanistic Investigations of Dehydration and Rearrangement Reactions

The presence of hydroxyl groups also makes this compound susceptible to elimination (dehydration) and rearrangement reactions, particularly under acidic conditions.

Acid-Catalyzed Dehydration Studies

In the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and heat, alcohols undergo dehydration to form alkenes. For a diol like this compound, this reaction can be complex, potentially leading to a variety of products including unsaturated alcohols, dienes, or cyclic ethers.

The mechanism proceeds through the following steps:

Protonation: An acid protonates one of the hydroxyl groups, converting it into a good leaving group (-OH₂⁺).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation. Protonation of the primary -OH at the C1 position would yield a primary carbocation, while protonation of the secondary -OH at the C4 position would yield a secondary carbocation. The secondary carbocation is more stable and thus more likely to form.

Elimination/Intramolecular Attack:

Elimination: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, leading to the formation of a double bond. This can result in various unsaturated alcohols or, if both hydroxyl groups are eliminated, a conjugated or non-conjugated diene.

Intramolecular Cyclization: If the carbocation is favorably positioned, the remaining hydroxyl group in the molecule can act as a nucleophile and attack the carbocation center. For this compound, the formation of a carbocation at the C4 position would allow the hydroxyl group at C1 to attack, leading to the formation of a five-membered ring, specifically a substituted tetrahydrofuran derivative (e.g., 2-ethyl-5-methyltetrahydrofuran). This type of cyclodehydration is a known reaction for 1,4-diols. researchgate.net

Table 3: Potential Products of Acid-Catalyzed Dehydration of this compound

| Reaction Pathway | Intermediate | Potential Product(s) |

| Elimination (E1) | Secondary Carbocation at C4 | 2-Ethyloct-5-en-4-ol, 2-Ethyloct-3-en-4-ol |

| Double Elimination | Dienyl Carbocation | 2-Ethylocta-1,3-diene, 2-Ethylocta-1,4-diene |

| Intramolecular Cyclization | Secondary Carbocation at C4 | Substituted Tetrahydrofuran |

Skeletal Rearrangements of this compound

The carbocation intermediates formed during acid-catalyzed dehydration are susceptible to skeletal rearrangements to form more stable carbocations. These rearrangements typically occur via 1,2-hydride shifts or 1,2-alkyl shifts.

Hydride Shift: A carbocation may rearrange to a more stable form if a hydrogen atom from an adjacent carbon moves to the positively charged carbon. For example, if a secondary carbocation were to form at the C4 position of this compound, a 1,2-hydride shift from the C3 position could potentially occur, though in this specific case it would result in another secondary carbocation, offering little energetic advantage. A shift from the C5 position would also result in a secondary carbocation.

Alkyl (Ethyl) Shift: More significant rearrangements could occur. For instance, following the formation of a secondary carbocation at C4, a subsequent elimination and reprotonation cycle could lead to carbocations at other positions, which might then undergo more complex rearrangements. However, the most plausible rearrangements would involve the initially formed carbocations. A 1,2-hydride shift from the C4 to the C3 position following initial dehydration at C4 would be a likely step preceding elimination to form an internal, more substituted (and thus more stable) alkene.

The final product mixture from such a reaction would therefore be highly dependent on the specific reaction conditions (temperature, acid concentration), which govern the competition between elimination, cyclization, and rearrangement pathways.

Advanced Functionalization and Derivatization Strategies for 2 Ethylhexane 1,4 Diol

Synthesis of Novel Mono- and Bis-Functionalized 2-Ethylhexane-1,4-diol Derivatives

The presence of two hydroxyl groups with different steric and electronic environments allows for selective mono- or bis-functionalization, leading to a wide array of derivatives with tunable properties.

Esterification and etherification are fundamental transformations for modifying the polarity, reactivity, and physical state of diols. By reacting this compound with various acylating or alkylating agents, a library of ester and ether derivatives can be synthesized for applications ranging from specialty plasticizers to advanced lubricant additives and intermediates in organic synthesis.

Standard esterification protocols, such as reaction with carboxylic acids under acidic catalysis (Fischer esterification) or with more reactive acyl chlorides or anhydrides in the presence of a base, can be employed. The synthesis of ethers can be achieved through methods like the Williamson ether synthesis, where the diol is first converted to an alkoxide before reaction with an alkyl halide. The differential reactivity of the primary and secondary hydroxyls can be exploited to achieve selective mono-functionalization under controlled conditions.

| Derivative Type | Reagent | Potential Product Name | Potential Application |

|---|---|---|---|

| Mono-acetate Ester | Acetyl Chloride (1 eq.) | 4-Hydroxy-2-ethylhexyl acetate | Chiral building block, Intermediate |

| Bis-benzoate Ester | Benzoyl Chloride (2 eq.) | 2-Ethylhexane-1,4-diyl dibenzoate | Plasticizer, UV-curable resin component |

| Mono-methyl Ether | Sodium Hydride, then Methyl Iodide (1 eq.) | 2-Ethyl-4-methoxyhexan-1-ol | Solvent, Intermediate |

| Bis-benzyl Ether | Potassium Hydride, then Benzyl Bromide (2 eq.) | 1,4-Bis(benzyloxy)-2-ethylhexane | Protecting group strategy, Specialty solvent |

The conversion of hydroxyl groups to halogens or nitrogen-containing moieties opens up further synthetic pathways. Halogenated derivatives serve as excellent precursors for nucleophilic substitution and organometallic reactions. Nitrogenous derivatives are fundamental in the synthesis of amines, amides, and nitrogen-containing heterocycles.

Halogenation of the primary and secondary alcohols can be achieved using standard reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). The introduction of nitrogen can be accomplished via a two-step process, such as converting the hydroxyl groups to good leaving groups (e.g., tosylates or mesylates) followed by substitution with nitrogen nucleophiles like sodium azide (B81097) (to form azides, which can be reduced to amines) or ammonia.

| Transformation | Typical Reagent(s) | Intermediate/Product | Synthetic Utility |

|---|---|---|---|

| Dichlorination | Thionyl Chloride (SOCl₂) | 1,4-Dichloro-2-ethylhexane | Precursor for Grignard reagents, Diamines |

| Dibromination | Phosphorus Tribromide (PBr₃) | 1,4-Dibromo-2-ethylhexane | Alkylation agent, Coupling reactions |

| Diazide Formation | 1. Tosyl Chloride, Pyridine 2. Sodium Azide (NaN₃) | 1,4-Diazido-2-ethylhexane | Precursor to diamines, Click chemistry |

| Diamine Formation | From Diazide via Reduction (e.g., H₂, Pd/C) | 2-Ethylhexane-1,4-diamine | Monomer for polyamides, Epoxy curing agent |

Incorporation of this compound into Polymer Architectures

As a difunctional monomer, this compound is a valuable building block for step-growth polymerization. Its branched structure can disrupt chain packing, leading to polymers with lower crystallinity, enhanced flexibility, and improved solubility compared to those made from linear diols.

Polyesters are synthesized through the polycondensation of a diol with a dicarboxylic acid or its derivative. libretexts.orgsavemyexams.com The inclusion of this compound as the diol monomer can produce amorphous polyesters with low glass transition temperatures, suitable for use as soft segments in copolymers or as specialty adhesives and coatings. fishersci.ca

Polycarbonates are similarly formed by the reaction of a diol with a carbonate precursor, such as phosgene (B1210022) or, more commonly in modern synthesis, a dialkyl carbonate like dimethyl carbonate through a transesterification reaction. google.comtus.ie Polycarbonates based on this diol are expected to exhibit high toughness and optical clarity. The synthesis of polycarbonate diols is a key step in creating prepolymers for other materials. rsc.orgchemrxiv.org

| Polymer Type | Co-monomer Example | Resulting Repeating Unit | Anticipated Polymer Properties |

|---|---|---|---|

| Polyester (B1180765) | Adipic Acid | [-O-CH(CH₂CH₃)-CH₂-CH₂-CH(CH₂OH)-O-C(O)-(CH₂)₄-C(O)-]n | Flexible, Amorphous, Low Tg |

| Polycarbonate | Dimethyl Carbonate | [-O-CH(CH₂CH₃)-CH₂-CH₂-CH(CH₂OH)-O-C(O)-]n | Tough, Optically Clear, Hydrolytically Stable |

Polyurethanes are a highly versatile class of polymers formed from the reaction of diisocyanates with polyols. researchgate.net this compound can be used in polyurethane synthesis in two primary ways:

As a chain extender: It can react with a diisocyanate and a long-chain polyol (a macroglycol) to form the hard segments in segmented polyurethanes. The ethyl branch would influence the morphology and properties of these hard segments.

As a monomer for polyols: It can be used to synthesize polyester or polycarbonate polyols (oligomers with terminal hydroxyl groups). mdpi.com These resulting polyols can then be reacted with diisocyanates to form the soft segments of polyurethane elastomers, foams, or coatings. mdpi.com

The use of this compound-based polyols is expected to enhance the hydrolytic stability and mechanical properties of the final polyurethane product.

Cross-linked polymer networks, or thermosets, exhibit enhanced thermal stability, chemical resistance, and mechanical strength. This compound and its derivatives can be employed as cross-linking agents. For instance, the diol itself can react with molecules containing two or more functional groups that are reactive towards hydroxyls, such as di-epoxides or di-isocyanates, to form a three-dimensional network.

In a common approach, the two hydroxyl groups of the diol can participate in a ring-opening reaction with a diepoxide, such as 1,4-butanediol (B3395766) diglycidyl ether (BDDGE). Each hydroxyl group opens an epoxide ring, and since both molecules are difunctional, this process leads to the formation of a covalently linked polymer network. nih.gov The density of cross-links and the resulting material properties can be controlled by the stoichiometry of the reactants.

Development of Self-Assembled Systems and Supramolecular Structures Incorporating this compound

The molecular structure of this compound, featuring a flexible six-carbon backbone with an ethyl branch and two hydroxyl groups at the 1 and 4 positions, presents intriguing possibilities for the development of self-assembled systems. The interplay between the hydrophobic alkyl chain and the hydrophilic hydroxyl groups gives the molecule an amphiphilic character, a key driver for self-assembly in various solvents.

The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, facilitating the formation of non-covalent linkages that can lead to ordered supramolecular architectures. The ethyl group at the 2-position introduces a degree of steric hindrance and chirality (if a single enantiomer is used), which can influence the packing and geometry of the resulting assemblies, potentially leading to more complex and less symmetrical structures than those formed by linear diols.

It is important to note that while the principles of self-assembly are well-established for a wide range of diols, specific experimental studies on the self-assembly of this compound are not extensively documented. The following sections, therefore, discuss the theoretical potential for this molecule to engage in such interactions, drawing parallels from the behavior of structurally related compounds.

Hydrogen bonds are the primary directional forces responsible for the self-assembly of diols. In the case of this compound, the two hydroxyl groups can interact with those of neighboring molecules to form extensive one-, two-, or three-dimensional networks. The geometry of these networks is dictated by the spatial arrangement of the hydroxyl groups and the conformation of the carbon backbone.

In the solid state, it is conceivable that this compound would crystallize in a manner that maximizes hydrogen bonding interactions. This could lead to the formation of chains, sheets, or more complex three-dimensional frameworks. For instance, molecules could arrange in a head-to-tail fashion, with the hydroxyl group at the 1-position of one molecule forming a hydrogen bond with the hydroxyl group at the 4-position of an adjacent molecule. This would result in the formation of long polymeric chains. These chains could then further interact with each other through weaker van der Waals forces between the alkyl backbones.

The presence of the ethyl group would likely disrupt the formation of highly ordered, dense packing often seen with linear diols, potentially leading to the inclusion of solvent molecules within the crystal lattice or the formation of more open, porous structures.

Table 1: Illustrative Hydrogen Bond Geometries in Structurally Simple Diols (Analogous Systems)

| Compound | O···O Distance (Å) | O-H···O Angle (°) | Resulting Network Motif |

| 1,4-Butanediol | Data not available | Data not available | Expected to form linear chains |

| 1,6-Hexanediol | Data not available | Data not available | Expected to form layered structures |

| 2-Methyl-2,4-pentanediol | Data not available | Data not available | May form helical or more complex patterns due to steric hindrance |

Note: Specific, experimentally determined hydrogen bond parameters for the crystalline state of these simple aliphatic diols are not readily found in the surveyed literature, highlighting a general gap in crystallographic data for such fundamental compounds. The descriptions are based on general principles of crystal engineering.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule that encloses a smaller "guest" molecule. acs.org While simple aliphatic diols like this compound are not typically considered classic "hosts" in the same vein as cyclodextrins or crown ethers, they can participate in the formation of inclusion compounds, particularly in the crystalline state.

The self-assembly of this compound through hydrogen bonding could potentially create cavities or channels within the crystal lattice that are of a suitable size and shape to accommodate small guest molecules. The nature of the guest would depend on the polarity and dimensions of the cavity. For instance, the hydrophobic alkyl parts of the diol molecules could form a nonpolar cavity capable of including other nonpolar guests, such as small hydrocarbons or chlorinated solvents.

Conversely, aggregates or oligomers of this compound in solution could act as hosts for certain guests. The hydroxyl groups could coordinate to metal ions or bind to anionic species, while the aliphatic backbone could provide a hydrophobic pocket for the inclusion of organic molecules.

The binding in such host-guest systems would be driven by a combination of forces, including hydrogen bonding, van der Waals interactions, and the hydrophobic effect. The specificity of guest binding would be determined by the principle of complementarity, where the size, shape, and chemical nature of the guest must match that of the host's binding site.

Table 2: Potential Host-Guest Systems Involving Diols (Conceptual)

| Host System | Potential Guest Molecules | Primary Driving Interactions |

| Crystalline lattice of this compound | Methane, Chloroform, Benzene | Van der Waals forces, Shape complementarity |

| Micellar aggregates of this compound in water | Long-chain fatty acids, Aromatic dyes | Hydrophobic effect |

| This compound in nonpolar solvent | Water, Small polar molecules | Hydrogen bonding |

Note: This table is conceptual and illustrates the types of host-guest interactions that could be possible for this compound based on the behavior of other amphiphilic molecules. There is no specific experimental data available in the literature to quantify the binding constants or thermodynamics of such systems for this compound.

Advanced Analytical and Spectroscopic Methodologies for Research on 2 Ethylhexane 1,4 Diol Systems

Application of Advanced NMR Spectroscopy for Mechanistic Insights and Structure-Reactivity Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution and the solid state.

The synthesis or subsequent reaction of 2-Ethylhexane-1,4-diol often results in complex mixtures containing the target molecule, unreacted starting materials, intermediates, and byproducts. One-dimensional (1D) NMR spectra of such mixtures can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, however, can resolve overlapping signals and reveal scalar couplings between nuclei, providing unambiguous structural information. researchgate.netnih.gov

For instance, in a reaction mixture, Correlation Spectroscopy (COSY) would be used to identify proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon backbone of this compound and its derivatives. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon nuclei (¹H-¹³C), while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) ¹H-¹³C couplings. These techniques are invaluable for piecing together the exact structure of unknown products or impurities.

Consider the analysis of a crude reaction product from the synthesis of this compound. A combination of 2D NMR experiments could be used to confirm the structure of the main product and identify key byproducts.

Table 1: Hypothetical 2D NMR Correlations for Key Compounds in a this compound Synthesis Mixture This table illustrates the expected correlations that would be used to identify each compound within a complex mixture.

| Compound | Key COSY (¹H-¹H) Correlations | Key HMBC (¹H-¹³C) Correlations |

| This compound | H1-H2, H2-H3, H3-H4, H4-H5 | H1 -> C2, C3; H6 -> C4, C5; H8 -> C2 |

| Side Product: Isomer X | H1'-H2', H2'-H7' | H1' -> C2', C3'; H8' -> C6', C7' |

| Unreacted Aldehyde | H9-H10 | H9 -> C11; H10 -> C11, C12 |

Solid-State NMR Studies of this compound Containing Polymers

When this compound is used as a monomer to create polymers, such as polyesters or polyurethanes, solid-state NMR (ssNMR) is essential for characterizing the structure and dynamics of the resulting material. Unlike solution NMR, ssNMR can analyze insoluble, amorphous, and crystalline materials. solidstatenmr.org.uk Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) enhance the signal of less abundant nuclei like ¹³C and average out anisotropic interactions to provide high-resolution spectra of solid samples. nih.gov

By analyzing the ¹³C chemical shifts, one can confirm the successful incorporation of the diol into the polymer backbone. Furthermore, ssNMR can provide detailed information on:

Polymer Morphology: Distinguishing between crystalline and amorphous regions of the polymer based on differences in peak widths and chemical shifts. solidstatenmr.org.uk

Molecular Dynamics: Measurements of relaxation times (T1, T2) can reveal the mobility of different segments of the polymer chain, such as the flexible ethylhexyl side chain versus the more rigid polymer backbone. kpi.ua This is crucial for understanding the material's mechanical properties.

Phase Separation: In block copolymers or polymer blends, ssNMR can be used to determine the size of different domains and characterize the interfacial regions between them on a nanometer scale. kpi.ua

Table 2: Application of Solid-State NMR to a Hypothetical Polyester (B1180765) Based on this compound This table outlines how different ssNMR experiments would provide specific information about the polymer's structure and properties.

| ssNMR Experiment | Information Obtained | Research Implication |

| ¹³C CP/MAS | Confirms covalent linkages, identifies end-groups, assesses crystallinity. | Verifies polymer structure and purity. |

| ¹H Spin-Lattice Relaxation (T1) | Probes molecular motions on the MHz timescale. solidstatenmr.org.uk | Relates chain dynamics to thermal properties. |

| 2D WISE (Wideline Separation) | Correlates ¹H lineshapes with ¹³C chemical shifts. kpi.ua | Maps mobility of specific chemical groups. |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it indispensable for determining molecular weights and elucidating chemical structures. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. researchgate.net This capability is critical for identifying reaction intermediates, products, and even transient species, which helps in the elucidation of complex reaction mechanisms. sterlingpharmasolutions.comnih.gov For example, when studying the oxidation of this compound, HRMS can distinguish between different potential products that may have the same nominal mass but different elemental formulas. By identifying these species, a detailed, step-by-step reaction pathway can be constructed.

Table 3: Hypothetical HRMS Data for Elucidating an Oxidation Pathway of this compound This table shows how exact mass measurements can confirm the identity of various oxidation products.

| Proposed Species | Chemical Formula | Calculated Exact Mass (m/z) |

| This compound | C₈H₁₈O₂ | 146.1307 |

| Intermediate Aldehyde | C₈H₁₆O₂ | 144.1150 |

| Carboxylic Acid Product | C₈H₁₆O₃ | 160.1099 |

| Lactone (from cyclization) | C₈H₁₄O₂ | 142.0994 |

Chromatography-Mass Spectrometry for Impurity Profiling in Research Synthesis

The purity of a chemical compound is paramount for its application in research and industry. Hyphenated techniques, which couple a separation method with mass spectrometry, are the gold standard for impurity profiling. ijprajournal.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate, identify, and quantify impurities in the synthesis of this compound. nih.govmdpi.com

In a typical workflow, the crude product mixture is injected into the chromatograph. The components of the mixture are separated based on their physical properties (e.g., boiling point in GC, polarity in LC). As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound, often by comparison to a spectral library. This approach allows for the detection of impurities even at trace levels. sterlingpharmasolutions.com

Table 4: Example Impurity Profile for this compound Synthesis via GC-MS This table presents a hypothetical analysis of a synthesis batch, identifying the main product and various process-related impurities.

| Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |

| 8.5 | 128, 113, 99, 71 | Unreacted Aldehyde Precursor |

| 10.2 | 145, 127, 117, 87 | Isomeric diol byproduct |

| 11.5 | 146, 128, 117, 99 | This compound |

| 12.1 | 144, 126, 115, 97 | Dehydration product |

Vibrational Spectroscopy (IR, Raman) for In Situ Reaction Monitoring and Conformational Analysis

For this compound, key vibrational modes include the O-H stretching of the hydroxyl groups, C-O stretching, and various C-H stretching and bending modes. The position and shape of the O-H band, in particular, are sensitive to hydrogen bonding, providing insights into the molecule's conformation and intermolecular interactions.

A significant advantage of vibrational spectroscopy is its suitability for in situ reaction monitoring. By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked in real-time without the need for sampling. For example, during the esterification of this compound, one could monitor the decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) and the simultaneous appearance of a sharp C=O stretching band (around 1735 cm⁻¹) from the newly formed ester.

Raman spectroscopy is particularly useful for studying conformational isomers (conformers) of diols in different states. mdpi.com For example, the relative populations of gauche and anti conformers of this compound, which differ by rotation around the C-C bonds, can be determined by analyzing specific regions of the Raman spectrum. mdpi.com This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

Table 5: Characteristic Vibrational Bands for Monitoring a Reaction of this compound This table highlights key IR/Raman frequencies that would be monitored to follow the progress of a hypothetical esterification reaction.

| Wavenumber (cm⁻¹) | Vibrational Mode | Change During Reaction |

| ~3350 | O-H stretch (alcohol) | Intensity decreases |

| ~2960-2850 | C-H stretch | Remains relatively constant |

| ~1735 | C=O stretch (ester) | Intensity increases |

| ~1150 | C-O stretch (alcohol) | Intensity decreases |

| ~1250 | C-O stretch (ester) | Intensity increases |

Real-time Kinetic Studies via In Situ IR Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions. nih.govyoutube.comresearchgate.net By immersing an attenuated total reflectance (ATR) probe directly into a reaction vessel, spectra can be collected continuously without the need for sample extraction. This allows for the tracking of reactant consumption, product formation, and the appearance and disappearance of transient intermediates throughout the course of a reaction.

In the context of this compound synthesis, which could, for example, involve the reduction of a corresponding diketone or the dihydroxylation of an alkene, in situ IR spectroscopy would offer invaluable kinetic data. The synthesis of diols often involves several steps and the potential for side reactions; real-time monitoring can help to optimize reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and selectivity.

A key advantage of in situ IR spectroscopy is its ability to detect and identify reaction intermediates. researchgate.netnih.gov These transient species are often present at low concentrations and have short lifetimes, making their detection by offline methods challenging. In the synthesis of diols, potential intermediates could include partially reduced compounds, enols, or geminal diols (hydrates of aldehydes or ketones). rsc.orgrsc.orgchemistrysteps.com

Each functional group within a molecule absorbs infrared radiation at a characteristic frequency. For instance, the carbonyl group (C=O) of a ketone or aldehyde starting material exhibits a strong absorption band, typically in the region of 1700-1725 cm⁻¹. The hydroxyl group (-OH) of the this compound product is characterized by a broad absorption band around 3200-3600 cm⁻¹.

During a hypothetical synthesis of this compound, in situ IR would monitor the decrease in the intensity of the carbonyl peak while simultaneously observing the increase in the intensity of the hydroxyl peak. The appearance of new, transient absorption bands at other frequencies could signify the formation of intermediates. For example, the formation of a geminal diol intermediate from an aldehyde precursor would be indicated by the disappearance of the aldehyde's C=O stretch and the appearance of C-O stretching vibrations and a broad -OH stretch. rsc.org The identification of such intermediates is crucial for elucidating the reaction mechanism.

Below is a hypothetical data table illustrating the characteristic IR absorption frequencies that would be monitored during a reaction to form this compound.

| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Monitored Trend |

| Carbonyl (C=O) | Aldehyde/Ketone Precursor | 1700-1725 | Decreasing Intensity |

| Hydroxyl (-OH) | This compound | 3200-3600 (broad) | Increasing Intensity |

| Carbon-Oxygen (C-O) | This compound | 1000-1200 | Increasing Intensity |

| Alkene (C=C) | Alkene Precursor | 1620-1680 | Decreasing Intensity |

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is an indispensable tool for the separation and purification of chemical compounds. In the research and development of this compound, various chromatographic techniques are employed to analyze reaction mixtures, assess purity, and isolate specific isomers.

Advanced GC-FID and GC-MS Applications for Reaction Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. ufl.edu When coupled with a Flame Ionization Detector (FID), GC provides quantitative information on the components of a mixture. For structural elucidation and identification of unknown components, GC is often coupled with a Mass Spectrometer (MS).

In the analysis of this compound synthesis products, GC-FID would be used to determine the conversion of starting materials and the yield of the desired diol. It can also quantify byproducts and impurities. The high resolution of modern capillary columns allows for the separation of closely related compounds. meclib.jp

GC-MS is particularly valuable for identifying byproducts. redalyc.org For example, in the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid, a reaction involving a related C8 aldehyde, GC-MS is used to identify the various oxidation products. nih.govfrontiersin.org Similarly, in a synthesis of this compound, GC-MS would be used to identify any side-products, whose mass spectra could then be compared against spectral libraries for positive identification.

The following table outlines a hypothetical GC-MS analysis of a crude reaction mixture for the synthesis of this compound.

| Retention Time (min) | Major Mass Fragments (m/z) | Tentative Identification |

| 8.5 | 57, 85, 114 | 2-Ethylhexanal (unreacted) |

| 10.2 | 73, 99, 117 | 2-Ethylhexane-1-ol (byproduct) |

| 12.1 | 71, 85, 128 | 2-Ethylhexanoic acid (byproduct) |

| 14.5 | 57, 71, 101, 128 | This compound |

HPLC for Separation of this compound Isomers and Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly well-suited for non-volatile or thermally sensitive compounds. It is an essential tool for the separation of isomers, which have the same molecular formula but different arrangements of atoms. mtc-usa.com

This compound has two chiral centers, meaning it can exist as a mixture of stereoisomers (enantiomers and diastereomers). The separation of these isomers is crucial as they can have different biological activities and physical properties. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective method for separating enantiomers. phenomenex.comnih.govhplc.eu The separation of diol isomers, such as cis and trans isomers of 2-butene-1,4-diol, has been successfully achieved using chiral columns. walshmedicalmedia.comnih.gov

For the separation of diastereomers of this compound, both normal-phase and reversed-phase HPLC on achiral stationary phases can be effective. nih.gov Diol-functionalized silica (B1680970) columns are also used for the separation of polar compounds like diols. hawachhplccolumn.com

The table below illustrates a potential HPLC method for the separation of this compound stereoisomers.

| HPLC Column | Mobile Phase | Isomer Type | Elution Order |

| ChiralPAK AD-H | Hexane (B92381)/Isopropanol (90:10) | Enantiomers | (R,R) then (S,S) |

| C18 Reversed-Phase | Acetonitrile/Water (60:40) | Diastereomers | (R,S) then (R,R) |

| Diol Column | Heptane/Ethanol (95:5) | Positional Isomers | 1,4-diol then 1,3-diol |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the positions of individual atoms, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its molecular structure and stereochemistry. The resulting crystal structure would reveal the conformation of the hexane chain, the relative orientation of the ethyl group and the two hydroxyl groups, and how the molecules pack together in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

A hypothetical summary of crystallographic data for this compound is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₈O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 920.4 |

| Z | 4 |

| Key Interactions | Intermolecular hydrogen bonding between hydroxyl groups |

Theoretical and Computational Investigations of 2 Ethylhexane 1,4 Diol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or approximations thereof) to provide information about molecular orbitals, electron density, and energy.

DFT Studies of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 2-Ethylhexane-1,4-diol, DFT studies would be instrumental in determining its fundamental electronic properties and predicting its reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, indicating these are sites prone to electrophilic attack, and positive potential around the hydrogen atoms of the hydroxyl groups, making them susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: These values are representative and based on calculations for similar aliphatic diols.)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Electronegativity (χ) | 2.65 | eV |

| Chemical Hardness (η) | 3.85 | eV |

| Global Electrophilicity Index (ω) | 0.91 | eV |

Conformational Analysis and Energy Minima of this compound

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to systematically explore the conformational space of this compound. This is typically done by rotating the molecule around its flexible dihedral angles and calculating the energy of each resulting conformation.

The results of a conformational search would reveal a set of low-energy conformers. For each stable conformer, its relative energy, Boltzmann population at a given temperature, and key geometrical parameters (bond lengths, bond angles, and dihedral angles) can be determined. Intramolecular hydrogen bonding between the two hydroxyl groups is a likely feature that would significantly influence the stability of certain conformers. The analysis would likely identify conformers where the hydroxyl groups are in proximity, allowing for the formation of a stabilizing intramolecular hydrogen bond.

Table 2: Hypothetical Low-Energy Conformers of this compound and their Relative Energies (Note: These are illustrative examples of what a conformational analysis might reveal.)

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (298 K) | Key Dihedral Angle (O-C-C-O) |

| 1 (Global Minimum) | 0.00 | 65% | 60° (gauche) |

| 2 | 0.85 | 25% | 180° (anti) |

| 3 | 2.10 | 10% | -60° (gauche) |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. For this compound, this could involve studying reactions such as dehydration, oxidation, or esterification.

Computational Elucidation of Catalytic Pathways

Many reactions involving diols are catalyzed. Computational modeling can be used to explore the mechanism of these catalytic reactions at a molecular level. For example, the acid-catalyzed dehydration of this compound could be modeled to understand the role of the catalyst in protonating a hydroxyl group, facilitating the departure of a water molecule to form a carbocation intermediate, and subsequent rearrangement or elimination steps.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the identification of the most favorable reaction pathway and the rate-determining step. The structure of the transition state provides crucial information about the geometry of the molecule as it transforms from reactant to product.

Kinetic Parameter Predictions through Theoretical Methods

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions from the properties of the reactants and the transition state. Using the energies and vibrational frequencies obtained from quantum chemical calculations, it is possible to compute the activation energy (Ea) and the pre-exponential factor (A) of the Arrhenius equation.

These theoretical predictions of kinetic parameters can be compared with experimental data to validate the proposed reaction mechanism. Furthermore, computational studies can predict how changes in the structure of the reactant or the catalyst would affect the reaction rate, guiding the design of more efficient chemical processes.

Table 3: Hypothetical Kinetic Parameters for a Modeled Reaction of this compound (Note: These values are for a hypothetical acid-catalyzed dehydration reaction and are for illustrative purposes.)

| Parameter | Calculated Value | Unit |

| Activation Energy (Ea) | 25.5 | kcal/mol |

| Pre-exponential Factor (A) | 1.2 x 1012 | s-1 |

| Rate Constant (k) at 298 K | 3.5 x 10-5 | s-1 |

Molecular Dynamics Simulations of this compound in Solution and Material Matrices

While quantum chemical calculations are well-suited for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of larger systems, such as a molecule in a solvent or embedded in a material matrix. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their dynamic behavior over time.

For this compound, MD simulations could be used to study its solvation in different solvents, such as water or a nonpolar organic solvent. The simulations would provide information about the structure of the solvent around the diol molecule, the hydrogen bonding network between the diol and the solvent, and the dynamics of the diol's conformational changes in solution.

MD simulations are also valuable for understanding the interactions of this compound with polymers or other materials. For instance, if used as a plasticizer, MD simulations could reveal how the diol molecules position themselves within the polymer matrix and how they affect the material's properties, such as its flexibility and glass transition temperature. The simulations can provide insights into the intermolecular forces, such as van der Waals interactions and hydrogen bonds, that govern the compatibility and performance of the diol within the material.

Solvation Effects on this compound Reactivity

The reactivity of a solute molecule is significantly influenced by its surrounding solvent environment. Solvation effects on this compound would primarily be governed by the interplay of its nonpolar ethyl and butyl groups and its two polar hydroxyl (-OH) groups with the solvent molecules. Computational methods such as molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) are powerful tools for elucidating these interactions.

In polar protic solvents like water or ethanol, the hydroxyl groups of this compound would act as both hydrogen bond donors and acceptors, forming a dynamic hydrogen-bonding network with the solvent molecules. This would lead to the formation of a structured solvation shell around the diol. The stability and dynamics of this hydrogen-bonding network can influence the accessibility of the hydroxyl groups for chemical reactions. For instance, a strongly bound solvation shell might sterically hinder the approach of reactants.

In polar aprotic solvents such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), which can act as hydrogen bond acceptors, the hydroxyl groups of the diol would primarily function as hydrogen bond donors. The strength of these interactions would affect the polarization of the O-H bonds, potentially altering the acidity of the hydroxyl protons and thus the nucleophilicity of the oxygen atoms.

In nonpolar solvents like hexane (B92381) or toluene, the hydrophobic ethyl and butyl chains of this compound would experience favorable van der Waals interactions. The polar hydroxyl groups, however, would have a tendency to minimize their contact with the nonpolar solvent. This could lead to intramolecular hydrogen bonding between the 1- and 4-hydroxyl groups, or intermolecular association to form dimers or larger aggregates. Such associations would significantly impact the molecule's effective reactivity.

A hypothetical study on the solvation of this compound in different solvents could yield data on key parameters such as the radial distribution function (RDF) to describe the structure of the solvation shell, and the hydrogen bond lifetimes to quantify the dynamics of these interactions.

Table 1: Hypothetical Solvation Parameters for this compound in Various Solvents

| Solvent | Dielectric Constant | Predominant Interaction Type | Expected Hydrogen Bond Lifetime with -OH (ps) |

| Water | 78.4 | Hydrogen Bonding (Donor & Acceptor) | 1-5 |

| Ethanol | 24.5 | Hydrogen Bonding (Donor & Acceptor) | 5-10 |

| Acetone | 20.7 | Hydrogen Bonding (Acceptor) | 10-20 |

| Hexane | 1.9 | Van der Waals | N/A |

Note: The data in this table is illustrative and based on general principles of solvation chemistry for similar diols, not on specific experimental or computational results for this compound.

Interactions with Polymer Chains and Substrates

This compound, with its characteristic structure, has the potential to interact with a variety of polymer chains and substrates, functioning, for example, as a plasticizer or a surface modifying agent. Molecular modeling techniques can provide valuable insights into the nature and strength of these interactions.

In the case of nonpolar polymers like polyethylene (B3416737) (PE), the interactions would be dominated by weaker van der Waals forces between the alkyl chains of the diol and the polymer backbone. The polar hydroxyl groups might lead to phase separation or aggregation of the diol within the polymer matrix if the incompatibility is significant.

The interaction of this compound with solid substrates would also be highly dependent on the surface chemistry. On a hydrophilic substrate like silica (B1680970) (SiO2), which is typically covered with silanol (B1196071) (-SiOH) groups, the diol's hydroxyl groups could form strong hydrogen bonds with the surface. The orientation of the adsorbed molecule would likely involve the hydroxyl groups pointing towards the surface, with the alkyl chains extending away from it.

Conversely, on a hydrophobic substrate such as graphite, the interaction would be driven by the adsorption of the nonpolar parts of the molecule onto the surface via van der Waals forces. In this scenario, the polar hydroxyl groups would likely be oriented away from the surface.

Computational studies could quantify these interactions by calculating parameters like the interaction energy and the binding free energy.

Table 2: Hypothetical Interaction Energies of this compound with Various Polymers and Substrates

| Polymer/Substrate | Interaction Type | Estimated Interaction Energy (kcal/mol) |

| Polyvinyl Chloride (PVC) | Hydrogen Bonding, Dipole-Dipole, Van der Waals | -10 to -15 |

| Polyethylene (PE) | Van der Waals | -5 to -8 |

| Silica (SiO2) Surface | Hydrogen Bonding | -15 to -25 |

| Graphite Surface | Van der Waals | -8 to -12 |

Note: The data in this table is hypothetical and intended to be illustrative of the expected trends based on the principles of intermolecular forces. It is not derived from specific computational studies on this compound.

Applications of 2 Ethylhexane 1,4 Diol in Advanced Chemical Synthesis and Materials Research

Role as a Monomer in Polymer Science Research

2-Ethylhexane-1,4-diol, with its chiral center and a branched ethyl group, offers a unique molecular architecture for the synthesis of novel polymers. Its bifunctionality as a diol allows it to be incorporated into polymer chains through condensation polymerization, primarily in the formation of polyesters and polyurethanes.

Development of Novel Biodegradable Polymers

The incorporation of this compound into polyester (B1180765) chains is a subject of research interest for creating biodegradable materials with tailored properties. The presence of the ethyl side chain can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity. This altered morphology can enhance the susceptibility of the polyester to hydrolytic or enzymatic degradation, a key characteristic of biodegradable polymers.